2,3-Dimethoxy-4-fluorophenylboronic acid

描述

Systematic Nomenclature and Molecular Formula Analysis

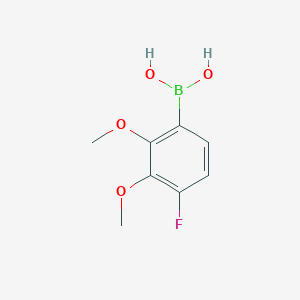

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the official designation being (4-fluoro-2,3-dimethoxyphenyl)boronic acid. This nomenclature precisely describes the substitution pattern on the benzene ring, where the boronic acid functional group serves as the primary reference point for numbering. The Chemical Abstracts Service has assigned the unique registry number 2121512-88-5 to this compound, ensuring unambiguous identification in chemical databases and literature. The molecular formula C8H10BFO4 reflects the presence of eight carbon atoms, ten hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms, providing a molecular weight of 199.972 atomic mass units.

The structural framework consists of a benzene ring bearing three distinct substituents that significantly influence the compound's chemical properties and reactivity patterns. The two methoxy groups occupy adjacent positions at the 2 and 3 carbon atoms relative to the boronic acid attachment point, creating a region of enhanced electron density through their electron-donating resonance effects. The fluorine atom at the 4-position introduces electron-withdrawing characteristics that counterbalance the electron-donating effects of the methoxy substituents. This arrangement results in a compound with a complex electronic distribution that affects both its ground-state properties and its behavior in chemical transformations. The exact mass determination of 200.065613 atomic mass units provides precise analytical identification capabilities for mass spectrometric characterization.

The compound exhibits notable molecular recognition properties due to its specific substitution pattern, which creates distinct regions of electrophilic and nucleophilic character across the aromatic system. The boronic acid functional group itself contributes two hydroxyl groups that can participate in hydrogen bonding interactions and coordinate with various Lewis bases. The methoxy substituents provide additional sites for intermolecular interactions through their oxygen lone pairs, while the fluorine atom introduces both steric and electronic effects that influence molecular conformations. This combination of functional groups creates a versatile molecular scaffold with multiple sites for potential chemical modifications and interactions. The molecular formula analysis reveals a balanced composition that maintains stability while providing sufficient reactive functionality for synthetic applications.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound remains limited in the available literature, computational studies on related fluorinated phenylboronic acid derivatives provide valuable insights into the conformational preferences and three-dimensional arrangements of these compounds. Research on 2,3-difluorophenylboronic acid has demonstrated that boronic acid derivatives can adopt multiple conformational states depending on the orientation of the hydroxyl groups relative to the aromatic ring system. The four possible conformers, designated as trans-cis, cis-cis, cis-trans, and trans-trans forms, differ in their hydrogen bonding patterns and overall stability profiles. For the difluoro analog, the trans-cis conformer was identified as the most stable due to favorable intramolecular hydrogen bonding interactions between the hydroxyl groups.

The conformational analysis reveals that the molecular geometry typically exhibits near-planar characteristics, with the boronic acid functional group maintaining coplanarity with the aromatic ring system to maximize orbital overlap and resonance stabilization. The presence of methoxy substituents in this compound introduces additional conformational considerations, as these groups can adopt different orientational preferences that influence the overall molecular shape. The methoxy groups themselves can exist in multiple rotational states around the carbon-oxygen bond connecting them to the aromatic ring. The electron-donating nature of these substituents enhances the electron density of the aromatic system, potentially strengthening the interaction between the boron empty p-orbital and the aromatic π-system.

The three-dimensional molecular architecture is further influenced by the specific positioning of the fluorine atom at the 4-position, which creates an asymmetric electronic environment around the aromatic ring. This asymmetry affects both the ground-state geometry and the dynamic behavior of the molecule in solution. The fluorine substituent's high electronegativity and compact size minimize steric interactions while maximizing electronic effects on the overall molecular properties. Computational modeling studies suggest that the compound maintains a relatively rigid aromatic framework with limited conformational flexibility in the ring system itself. The primary conformational variations arise from rotations around the boron-carbon bond and the orientational preferences of the hydroxyl groups attached to the boron center.

The molecular structure exhibits distinct regions of varying electron density that influence intermolecular interactions and packing arrangements in the solid state. The methoxy-substituted region of the molecule displays enhanced electron density due to the resonance donation from the oxygen lone pairs, while the fluorine-bearing carbon exhibits reduced electron density. This electronic asymmetry creates potential sites for directional intermolecular interactions that could influence crystal packing arrangements and solid-state properties. The boronic acid functional group provides multiple hydrogen bonding sites that can form networks in crystalline materials, potentially leading to complex three-dimensional architectures with specific packing motifs.

Physicochemical Property Profiling: Density, Boiling Point, and Solubility Parameters

The physicochemical properties of this compound reflect the combined influences of its multiple functional groups and their specific arrangement on the aromatic ring system. The density of the compound has been determined to be 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing that exceeds the density of many simple aromatic compounds. This elevated density can be attributed to the presence of the fluorine atom, which despite its small size, contributes significantly to the molecular mass, and the methoxy groups, which add both mass and volume to the molecular structure. The density value provides important information for handling and processing applications, particularly in solution preparation and analytical procedures where accurate volume measurements are critical.

The boiling point of this compound has been calculated to be 332.3 ± 52.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid phase, including hydrogen bonding between boronic acid groups and dipole-dipole interactions involving the methoxy and fluorine substituents. The substantial uncertainty range in the boiling point prediction indicates the complexity of accurately modeling the intermolecular forces in this multifunctional compound. The flash point of 154.8 ± 30.7 degrees Celsius provides important safety information for handling and storage procedures. The vapor pressure at 25 degrees Celsius is reported as 0.0 ± 0.8 millimeters of mercury, indicating minimal volatility under ambient conditions.

The logarithmic partition coefficient (LogP) value of 1.38 indicates a moderate lipophilicity that suggests balanced solubility characteristics between aqueous and organic phases. This property is particularly relevant for understanding the compound's behavior in biphasic reaction systems and its potential bioavailability characteristics. The index of refraction value of 1.501 provides optical characterization data that can be useful for identification and purity assessment purposes. The combination of these physicochemical parameters creates a comprehensive property profile that enables prediction of the compound's behavior under various experimental and application conditions.

Solubility parameters for this compound reflect the polar nature of the boronic acid functional group combined with the mixed electronic effects of the methoxy and fluorine substituents. The compound exhibits enhanced solubility in polar protic solvents due to hydrogen bonding capabilities of the boronic acid hydroxyl groups. The methoxy substituents contribute to solubility in moderately polar organic solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents. The overall solubility profile is complex due to the competing influences of the hydrophilic boronic acid group and the more lipophilic aromatic ring system with its various substituents. Temperature-dependent solubility behavior is expected to show increased dissolution at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions.

Comparative Structural Analysis with Ortho-, Meta-, and Para-Substituted Phenylboronic Acid Derivatives

The structural characteristics of this compound can be meaningfully compared with other fluorinated phenylboronic acid derivatives to understand the effects of substitution pattern and electronic environment on molecular properties. 2-Fluorophenylboronic acid, with a molecular weight of 139.92 grams per mole and melting point range of 100-108 degrees Celsius, represents the simplest ortho-fluorinated analog. This compound demonstrates the fundamental effects of fluorine substitution in the ortho position relative to the boronic acid group, where the electron-withdrawing fluorine atom creates a distinct electronic environment that influences both reactivity and physical properties. The proximity of the fluorine to the boronic acid group in the 2-fluorophenylboronic acid creates potential for intramolecular interactions that are absent in more distant substitution patterns.

3-Fluorophenylboronic acid, bearing the fluorine substituent in the meta position, exhibits a molecular weight of 139.92 grams per mole and demonstrates different electronic and steric effects compared to the ortho-substituted derivative. The meta positioning places the fluorine atom at an intermediate distance from the boronic acid functional group, resulting in electronic effects that are transmitted through the aromatic π-system rather than through direct proximity interactions. This compound provides insight into the electronic transmission effects of fluorine substitution and serves as a useful comparison point for understanding how substitution pattern influences molecular behavior. The melting point range of 211-212 degrees Celsius for the 3-fluorophenylboronic acid indicates stronger intermolecular interactions compared to the ortho-substituted analog.

4-Fluorophenylboronic acid represents the para-substituted fluorinated derivative with a molecular weight identical to the ortho and meta analogs at 139.92 grams per mole. The para positioning creates a linear arrangement of electronic effects across the aromatic ring, with the fluorine atom exerting its electron-withdrawing influence directly opposite to the boronic acid group. This arrangement maximizes the electronic communication between the substituents through the aromatic π-system and creates the most pronounced polarization of electron density across the molecular framework. The para-substituted compound often serves as a model system for understanding electronic effects in substituted phenylboronic acids due to its symmetric electronic environment.

The structural complexity of this compound significantly exceeds that of the simple monofluorinated derivatives due to the presence of multiple substituents with opposing electronic effects. The two methoxy groups at the 2 and 3 positions create a region of enhanced electron density that contrasts sharply with the electron-deficient character introduced by the fluorine substituent at the 4 position. This electronic heterogeneity results in a compound with spatially separated regions of varying electron density, creating opportunities for selective reactivity and specific molecular recognition events. The increased molecular weight of 199.972 grams per mole compared to the simple fluorinated analogs reflects the additional methoxy substituents and their contribution to both mass and molecular complexity.

属性

IUPAC Name |

(4-fluoro-2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNGHQQERYTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure Summary

Step 1: Preparation of 4-fluorophenylmagnesium bromide

4-fluorobromobenzene is treated with magnesium in an ether solvent such as 2-methyltetrahydrofuran (preferred for its stability and reactivity) to generate the Grignard reagent at 0.2–0.8 mol/L concentration.

Step 2: Reaction with borate ester

The Grignard reagent is reacted with a borate ester (e.g., trimethyl borate) at temperatures between -10°C to 20°C, with a molar ratio of Grignard reagent to borate ester ranging from 1:1.0 to 1:2.5.

Step 3: Quenching and work-up

The reaction mixture is quenched, followed by organic solvent extraction (ethyl acetate or dichloromethane). The crude boronic acid is isolated by filtration and drying.

This method yields 4-fluorophenylboronic acid with high purity and yield, providing a key intermediate for further functionalization to 2,3-dimethoxy derivatives.

Introduction of Methoxy Groups and Fluorine Substitution

To obtain the 2,3-dimethoxy substitution pattern on the fluorophenylboronic acid, aromatic substitution or cross-coupling reactions are employed.

Methoxylation : Aromatic methoxyl groups can be introduced via methylation of hydroxyl precursors or by using methoxy-substituted aromatic halides as starting materials.

Fluorine incorporation : The fluorine atom is generally introduced prior to borylation, as in the 4-fluorophenylmagnesium bromide intermediate.

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a versatile method for synthesizing substituted phenylboronic acids.

Catalyst system : Pd(OAc)2 or Pd(PPh3)4 are commonly used catalysts.

Base and solvent : Potassium carbonate or sodium carbonate in aqueous-organic mixtures such as dioxane/water or acetone is typical.

Reaction conditions : Reflux or 50–80°C for 12–24 hours under nitrogen atmosphere.

This method enables coupling of aryl halides bearing methoxy and fluorine substituents with boron reagents to yield this compound derivatives with good yields (up to 80–85%).

Representative Experimental Data and Conditions

Alternative Synthetic Routes

Reduction and coupling methods : Some methods start from fluoronitrobenzene derivatives, followed by bromination, reduction to aniline, and subsequent borylation. These routes offer high purity and industrial scalability but involve more steps.

Direct borylation of aryl halides : Transition-metal-catalyzed direct borylation using bis(pinacolato)diboron under mild conditions is emerging but less reported for this specific compound.

Summary of Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High purity, good yields, mild reaction conditions, scalable |

| Challenges | Control of regioselectivity for methoxy substitution, handling moisture-sensitive reagents |

| Industrial relevance | Methods using Grignard and Pd-catalysis are preferred for scale-up due to simplicity and cost-effectiveness |

化学反应分析

Types of Reactions: 2,3-Dimethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

科学研究应用

Organic Synthesis

2,3-Dimethoxy-4-fluorophenylboronic acid is primarily utilized as a reactant in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

- Cross-Coupling Reactions : It serves as a versatile reagent in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The compound's unique substituents allow for selective reactions that can lead to diverse product formations .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Boron Neutron Capture Therapy (BNCT) : The compound's ability to selectively target tumor cells makes it a candidate for BNCT, a cancer treatment modality that exploits the capture of neutrons by boron atoms within cancerous tissues .

- Enzyme Inhibition : Research has shown that derivatives of this compound can be designed to inhibit specific enzymes, providing a pathway for developing new drugs targeting diseases such as cancer and diabetes .

Materials Science

The unique chemical properties of this compound have led to its application in the development of advanced materials:

- Polymer Synthesis : It is used in the production of polymers with tailored properties for specific applications in electronics and coatings .

- Chemosensors : The compound has been incorporated into chemosensors for detecting glucose levels, demonstrating its utility in biomedical diagnostics .

Table 1: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation through mechanisms involving caspase activation.

Case Study 2: Glucose Detection

In another study, a chemosensor based on this boronic acid derivative demonstrated high selectivity for D-glucose over other saccharides. The sensor showed significant fluorescence enhancement upon glucose binding, indicating its potential for real-time monitoring of glucose levels in diabetic patients .

作用机制

The mechanism of action of 2,3-Dimethoxy-4-fluorophenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the methoxy and fluorine substituents enhance the compound’s binding affinity and specificity for certain molecular targets .

相似化合物的比较

Structural Features and Substituent Effects

The electronic and steric properties of phenylboronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| 2,3-Dimethoxy-4-fluorophenylboronic acid | 2121512-88-5 | 2-OCH₃, 3-OCH₃, 4-F | 199.97 | Reference compound |

| 2,6-Difluoro-4-methoxyphenylboronic acid | 406482-20-0 | 2-F, 6-F, 4-OCH₃ | ~199.97 (estimated) | Fluorine at 2 and 6 instead of methoxy groups |

| 2,3-Difluoro-4-propoxyphenylboronic acid | 212837-49-5 | 2-F, 3-F, 4-OCH₂CH₂CH₃ | 213.98 | Propoxy at 4; fluorines at 2 and 3 |

| 2,3-Difluoro-4-formylphenylboronic acid | 480424-84-8 | 2-F, 3-F, 4-CHO | 185.96 | Formyl group at 4 instead of fluorine |

| 2,3-Difluoro-4-hydroxyphenylboronic acid | - | 2-F, 3-F, 4-OH | ~174.96 (estimated) | Hydroxyl at 4; fluorines at 2 and 3 |

Key Observations :

- In contrast, fluorine (electron-withdrawing) and formyl groups (strongly electron-withdrawing) reduce electron density, altering reactivity in cross-coupling reactions .

- Steric Hindrance : The propoxy group in 212837-49-5 introduces greater steric bulk compared to methoxy or fluorine, which may slow reaction kinetics in Suzuki couplings .

Physicochemical Properties

- Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., DMSO, methanol), whereas fluorinated analogs like 406482-20-0 may exhibit higher lipophilicity .

- Stability : Boronic acids with electron-withdrawing groups (e.g., 480424-84-8) are more prone to protodeboronation under basic conditions compared to methoxy-substituted derivatives .

Reactivity in Cross-Coupling Reactions

The target compound’s methoxy groups balance electron donation and steric effects, making it suitable for coupling with aryl halides. Comparatively:

- Fluorine-Substituted Analogs : Compounds like 406482-20-0 (2,6-difluoro-4-methoxy) may exhibit faster coupling rates due to reduced steric hindrance but lower stability .

- Hydroxyl-Substituted Analogs : 2,3-Difluoro-4-hydroxyphenylboronic acid requires protection of the hydroxyl group during reactions, adding synthetic steps .

Commercial Availability and Cost

| Compound Name | Vendor | Price (1g) | Purity |

|---|---|---|---|

| This compound | CymitQuimica | €576.00 | 98% |

| 2,6-Difluoro-4-methoxyphenylboronic acid | TCI Chemicals | ¥4,700.00 | >95% |

| 2,3-Difluoro-4-propoxyphenylboronic acid | TCI Chemicals | ¥5,400.00 | >95% |

Note: The target compound is more expensive than fluorine-rich analogs, likely due to its specialized applications in drug discovery .

生物活性

2,3-Dimethoxy-4-fluorophenylboronic acid (CAS No. 2121512-88-5) is a boronic acid derivative notable for its diverse applications in organic synthesis, medicinal chemistry, and biological research. Its structure includes a phenyl ring substituted with two methoxy groups and a fluorine atom, which contribute to its reactivity and specificity in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, which is particularly useful in enzyme inhibition and drug design. The presence of methoxy and fluorine substituents enhances the compound's binding affinity for specific targets, making it a valuable tool in biochemical research.

1. Cancer Treatment

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) . This technique utilizes boron-containing compounds to selectively target tumor cells. Upon neutron irradiation, the boron atoms capture neutrons and undergo a nuclear reaction that produces high-energy alpha particles, which can destroy cancer cells while sparing surrounding healthy tissue.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind at the active sites of various enzymes makes it useful in studying enzyme mechanisms and developing new therapeutic agents.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on several enzymes associated with disease processes:

- Cyclooxygenase-2 (COX-2) : Inhibitory effects were observed, suggesting potential anti-inflammatory properties.

- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating possible applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Study on COX-2 Inhibition : A study reported that derivatives of phenylboronic acids exhibited significant inhibition of COX-2 activity with IC50 values ranging from 10 µM to 25 µM. This suggests that modifications like those found in this compound could enhance its anti-inflammatory efficacy .

- Neuroprotective Effects : Another investigation into similar boronic acid compounds indicated protective effects against neurotoxicity in cellular models, potentially positioning these compounds as candidates for treating conditions like Alzheimer's disease.

Data Table: Biological Activity Summary

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。